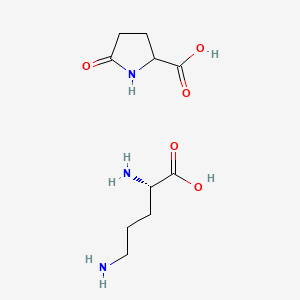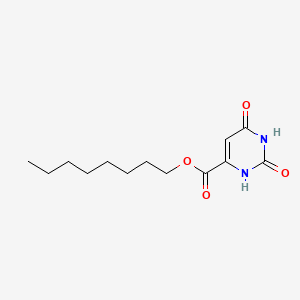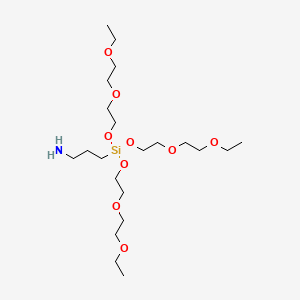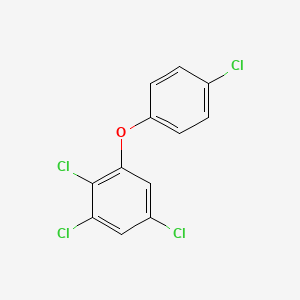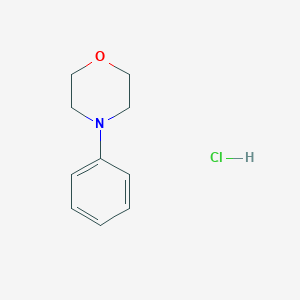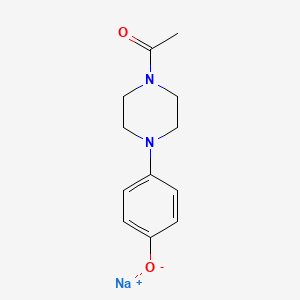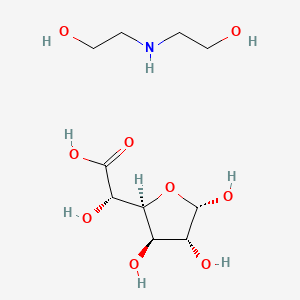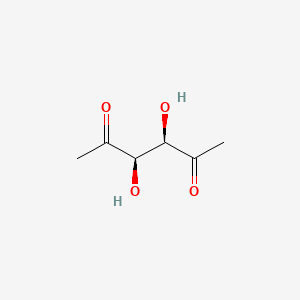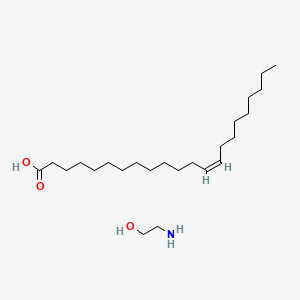
alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt: is a chemical compound with the molecular formula C6H10KO10P It is a derivative of glucuronic acid, which is a carboxylic acid form of glucose
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt typically involves the phosphorylation of glucuronic acid. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: : In industrial settings, the production of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt may involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through processes such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: : Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other forms of glucuronic acid derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is being conducted on its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mecanismo De Acción
The mechanism of action of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. These interactions can influence various biochemical processes, including signal transduction, energy metabolism, and cellular regulation.
Comparación Con Compuestos Similares
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt can be compared with other similar compounds, such as:
Glucuronic acid: The parent compound from which it is derived.
Glucose-6-phosphate: Another phosphorylated sugar with different biochemical roles.
Glucuronic acid-1-phosphate: A closely related compound with similar properties.
The uniqueness of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt lies in its specific structure and the presence of both a carboxylic acid and a phosphate group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
71662-14-1 |
|---|---|
Fórmula molecular |
C6H10KO10P |
Peso molecular |
312.21 g/mol |
Nombre IUPAC |
potassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H11O10P.K/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14;/h1-4,6-9H,(H,10,11)(H2,12,13,14);/q;+1/p-1/t1-,2-,3+,4-,6+;/m0./s1 |
Clave InChI |
UOSGPNKDBKIZMF-YXUDEUAMSA-M |
SMILES isomérico |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)[O-])O)O.[K+] |
SMILES canónico |
C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)[O-])O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





